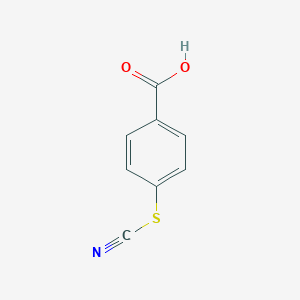

4-Thiocyanatobenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

16671-88-8 |

|---|---|

Molecular Formula |

C8H5NO2S |

Molecular Weight |

179.2 g/mol |

IUPAC Name |

4-thiocyanatobenzoic acid |

InChI |

InChI=1S/C8H5NO2S/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-4H,(H,10,11) |

InChI Key |

ZXHCITRMALCKPV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)SC#N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)SC#N |

Other CAS No. |

16671-88-8 |

Synonyms |

p-Thiocyanatobenzoic acid |

Origin of Product |

United States |

Synthetic Methodologies for 4 Thiocyanatobenzoic Acid

Direct Cyanation of Thiolated Benzoic Acid Precursors

A primary and direct route to 4-thiocyanatobenzoic acid involves the cyanation of a thiol-containing benzoic acid precursor, most notably 4-mercaptobenzoic acid. This approach leverages the reactivity of the sulfhydryl group (-SH) towards cyanating agents.

Conversion from 4-Mercaptobenzoic Acid

The conversion of 4-mercaptobenzoic acid to 4-thiocyanatobenzoic acid is a foundational method for its synthesis. researchgate.netrsc.org This transformation hinges on the reaction of the thiol group with a source of the cyanide moiety. The sulfhydryl group of 4-mercaptobenzoic acid acts as a nucleophile, attacking the electrophilic cyanide source to form the desired thiocyanate (B1210189) linkage. researchgate.netrsc.org

Application of Cyanating Reagents

A variety of cyanating reagents can be employed for the conversion of thiols to thiocyanates. Among these, hypervalent iodine reagents have emerged as particularly effective. chemrxiv.orgchemrxiv.org One such reagent is 1-cyano-3,3-dimethyl-3-(1H)-1,2-benziodoxole (CDBX), which has been successfully used for the efficient cyanation of a wide range of thiols, including aromatic thiols. chemrxiv.org This method is noted for its high chemoselectivity and rapid reaction times, often proceeding at room temperature. chemrxiv.org The use of such reagents offers a significant advantage due to their stability and safer handling profile compared to other more toxic cyanating agents. chemrxiv.org

Another notable reagent is 2-nitro-5-thiocyanatobenzoic acid (NTCB). While NTCB is itself a thiocyanate, its synthesis provides insights into cyanation reactions. It was originally prepared by reacting 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with sodium cyanide. acs.org An improved synthesis involves the treatment of the thionitrobenzoate intermediate with cyanogen (B1215507) bromide, which doubles the yield of the desired product. acs.org

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and selectivity of the cyanation reaction are highly dependent on the reaction conditions. For instance, in the synthesis of 2-nitro-5-thiocyanatobenzoic acid, the presence of excess cyanide is crucial in the second step of the improved synthesis to achieve a quantitative yield. acs.org When the pure thiol intermediate was treated with cyanogen bromide without additional cyanide, the yield of the thiocyanate was only 58%. acs.org

Furthermore, in the context of protein chemistry, the reaction conditions for NTCB have been optimized to control the outcome. For the conversion of cysteine to dehydroalanine (B155165), the reaction is optimized in the presence of a denaturant and a non-nucleophilic base like pyridine (B92270) at a specific pH. mdpi.com While not directly the synthesis of 4-thiocyanatobenzoic acid, these studies on the reactivity and optimization of NTCB and related compounds highlight the importance of carefully controlled conditions to favor the desired product and minimize side reactions. mdpi.comnih.gov

Synthesis via Halogenated Benzoic Acid Precursors

An alternative strategy for synthesizing 4-thiocyanatobenzoic acid involves starting with a halogenated benzoic acid. This method relies on the principles of nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution with Thiocyanate Sources

In this approach, a halogen atom (such as bromine or chlorine) on the aromatic ring of a benzoic acid derivative is displaced by a thiocyanate nucleophile. This is a common strategy in aromatic chemistry. For instance, the palladium-catalyzed cyanation of aryl halides has become a popular method for preparing substituted aromatic nitriles. rsc.org While this reference focuses on the formation of a C-CN bond, the principles of using a metal catalyst to facilitate the coupling of an aryl halide with a cyanide source are relevant. A similar approach can be envisioned for the formation of a C-SCN bond, where a thiocyanate salt (like sodium or potassium thiocyanate) acts as the nucleophile to displace a halide from 4-halobenzoic acid, potentially catalyzed by a transition metal.

Derivatization from Aminobenzoic Acid Precursors

A third major pathway to 4-thiocyanatobenzoic acid begins with an aminobenzoic acid precursor, such as 4-aminobenzoic acid. This method typically proceeds through a diazotization reaction followed by substitution.

The synthesis of 4-amino-3-thiocyanatobenzoic acid has been reported from 4-aminobenzoic acid. electronicsandbooks.com In this procedure, a suspension of 4-aminobenzoic acid and sodium thiocyanate in methanol (B129727) is treated with bromine at low temperatures. electronicsandbooks.com This introduces a thiocyanate group onto the aromatic ring. While this specific example results in a substituted aminothiocyanatobenzoic acid, the underlying principle of using an amino group to direct the introduction of a thiocyanate group is a key synthetic strategy. A similar reaction sequence, potentially involving a Sandmeyer-type reaction where the amino group of 4-aminobenzoic acid is converted to a diazonium salt and then reacted with a thiocyanate salt, could foreseeably yield 4-thiocyanatobenzoic acid.

Chemical Reactivity and Derivatization of 4 Thiocyanatobenzoic Acid

Reactivity of the Thiocyanate (B1210189) Moiety

The thiocyanate group is a versatile functional group that can participate in various chemical transformations. Its reactivity is characterized by the potential for both nucleophilic attack at the sulfur atom and its use in electrophilic thiocyanation reactions.

The sulfur atom of the thiocyanate group in 4-thiocyanatobenzoic acid is susceptible to nucleophilic attack. This reactivity is fundamental to its application in protein chemistry and bioconjugation. For instance, a related compound, 2-nitro-5-thiocyanatobenzoic acid (NTCB), is well-known for its ability to react with nucleophilic thiolates, such as the sulfhydryl group of cysteine residues in proteins. invivochem.commedchemexpress.com This reaction proceeds via a nucleophilic substitution, where the thiolate attacks the sulfur atom of the thiocyanate, leading to the formation of a S-cyano-cysteine derivative and the release of the benzoate (B1203000) moiety. mdpi.com This cyanylation reaction is a key step in methods for peptide cleavage and protein modification. smolecule.comnih.govnih.gov

The reaction can be generalized as follows: Protein-SH + Ar-SCN → Protein-S-CN + Ar-S⁻

While much of the detailed research focuses on NTCB due to its enhanced reactivity from the nitro group, the fundamental principle of nucleophilic attack at the thiocyanate sulfur is applicable to 4-thiocyanatobenzoic acid as well. invivochem.comsmolecule.com The efficiency of this reaction can be influenced by the pH and the presence of other nucleophiles. nih.gov

While the thiocyanate group itself is subject to nucleophilic attack, 4-thiocyanatobenzoic acid can also be conceptually involved in electrophilic thiocyanation of other aromatic compounds. In such reactions, an electrophilic "SCN+" species is generated, which then attacks an electron-rich aromatic ring. mdpi.com The generation of this electrophilic thiocyanating agent often involves the reaction of a thiocyanate source with an oxidizing agent or a Lewis acid. mdpi.com For example, the combination of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) can generate an electrophilic thiocyanate precursor. mdpi.com

Although direct use of 4-thiocyanatobenzoic acid as the primary reagent for electrophilic thiocyanation is not extensively documented, its derivatives could potentially be used in this context. The general mechanism involves the attack of an activated aromatic compound on the electrophilic sulfur of the thiocyanating agent. mdpi.com

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of 4-thiocyanatobenzoic acid undergoes typical reactions of this functional group, allowing for the synthesis of a wide array of derivatives.

The carboxylic acid functionality can be readily converted into esters and amides, providing a convenient handle for conjugation to other molecules.

Esterification: Reacting 4-thiocyanatobenzoic acid with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a standard method for modifying the properties of the molecule or for attaching it to a substrate containing a hydroxyl group. For example, the synthesis of methyl 4-amino-2-methoxy-5-thiocyanatobenzoate involves the esterification of the corresponding benzoic acid derivative. google.com

Amidation: The carboxylic acid can be activated, for example by conversion to an acyl chloride or by using coupling agents, and then reacted with an amine to form an amide bond. This is a common strategy in the synthesis of bioactive molecules and materials. This reaction is crucial for creating bioconjugates where the thiocyanate group can later be used for specific labeling.

An illustrative reaction is the formation of benzoxazole (B165842) derivatives, where 4-thiocyanatobenzoic acid is a precursor. indianjournal.net Although the carboxylic acid is not directly involved in the final ring formation in this specific example, its presence allows for the initial synthesis of the necessary thiocyanate-containing building block. indianjournal.net

As a carboxylic acid, 4-thiocyanatobenzoic acid can react with bases to form carboxylate salts. vulcanchem.com The formation of a salt, such as a sodium or potassium salt, increases the water solubility of the compound. This can be advantageous in certain reaction conditions, particularly in aqueous media for biological applications.

The formation of a salt can also influence the reactivity of the thiocyanate group. For instance, in the synthesis of a derivative of amisulpride, a sodium salt of a 4-amino-2-methoxy-5-thiocyanatobenzoic acid ester is formed as an intermediate. google.com This salt formation is part of a purification and reaction sequence, highlighting its utility in synthetic processes. google.com The deprotonation of the carboxylic acid to the carboxylate anion can alter the electron density of the aromatic ring, which may have a subtle electronic effect on the reactivity of the thiocyanate group.

Synthetic Transformations Leading to Novel Derivatives

The dual reactivity of 4-thiocyanatobenzoic acid allows for its use as a starting material in the synthesis of a variety of more complex molecules and heterocyclic systems.

For example, 4-thiocyanatobenzoic acid can be used in the synthesis of benzothiazole (B30560) derivatives. researchgate.net In a typical synthesis, the benzoic acid derivative is first prepared, and then the benzothiazole ring is constructed by reacting the thiocyanate-containing precursor with o-aminophenol or o-aminothiophenol. indianjournal.netresearchgate.net

Another example of derivatization involves the transformation of the thiocyanate group itself. Organic thiocyanates can be hydrolyzed to thiocarbamates or can isomerize to isothiocyanates under certain conditions. wikipedia.org These transformations open up pathways to other classes of sulfur- and nitrogen-containing compounds.

The following table summarizes some of the key reactions and resulting derivatives of 4-thiocyanatobenzoic acid:

| Reactant | Reagent/Condition | Product | Reaction Type |

| 4-Thiocyanatobenzoic acid | Alcohol, Acid catalyst | 4-Thiocyanatobenzoate ester | Esterification |

| 4-Thiocyanatobenzoic acid | Amine, Coupling agent | 4-Thiocyanatobenzamide | Amidation |

| 4-Thiocyanatobenzoic acid | Base (e.g., NaOH) | Sodium 4-thiocyanatobenzoate | Salt Formation |

| Thiol (e.g., Cysteine) | 4-Thiocyanatobenzoic acid derivative | S-cyanated product | Nucleophilic Substitution |

| 4-Thiocyanatobenzoic acid | o-Aminothiophenol | Benzothiazole derivative | Heterocycle Synthesis |

Synthesis of Benzothiazole Derivatives from 4-Thiocyanatobenzoic Acid

The reaction of 4-thiocyanatobenzoic acid with ortho-aminothiophenols is a key method for the synthesis of 2-substituted benzothiazole derivatives. This condensation reaction typically proceeds to form a benzothiazole ring, a structural motif of significant interest in medicinal chemistry. nih.govresearchgate.net

A common synthetic route involves treating 4-thiocyanatobenzoic acid with o-aminothiophenol, sometimes in the presence of carbon disulfide. nih.govmdpi.com The reaction leads to the formation of a new heterocyclic system where the benzene (B151609) ring of the benzoic acid is attached at the 2-position of the benzothiazole core. The resulting compounds can be characterized using various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (¹H-NMR), carbon-13 nuclear magnetic resonance (¹³C-NMR), and electrospray mass spectrometry (ES-Mass) to confirm their structures. researchgate.net

For instance, the condensation of o-aminothiophenol with carboxylic acids, a general class of reaction to which this synthesis belongs, can be facilitated by catalysts like polyphosphoric acid (PPA) and conducted under heat. nih.govprepchem.com

Interactive Data Table: Synthesis of Benzothiazole Derivative

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| 4-Thiocyanatobenzoic acid | o-Aminothiophenol | Carbon disulfide | 2-(Benzothiazol-2-yl)benzoic acid derivative |

Formation of Sulfur-Containing Heterocycles

4-Thiocyanatobenzoic acid serves as a valuable precursor for the synthesis of various sulfur-containing heterocycles, with benzothiazoles being a prominent example as detailed above. researchgate.net The reactivity of the thiocyanate (-SCN) group is central to these transformations, allowing for the construction of diverse ring systems. acs.orgijrar.com

The thiocyanate functional group can participate in cyclization reactions to form other heterocyclic structures besides benzothiazoles. For example, aryl thiocyanates are known intermediates in the synthesis of sulfur-rich heterocycles. nih.gov The general strategy often involves the reaction of the thiocyanate with a suitable nucleophile, which can trigger an intramolecular or intermolecular cyclization cascade to build the heterocyclic framework. researchgate.net

While specific examples for the synthesis of other heterocycles like thiazines or thiophenes directly from 4-thiocyanatobenzoic acid are not extensively detailed, the underlying chemical principles suggest its potential as a building block. The synthesis of 5-aryl-thio-1H-tetrazole derivatives from aryl thiocyanates demonstrates the versatility of the thiocyanate group in forming five-membered heterocyclic rings containing multiple heteroatoms. ijrar.com The formation of such heterocycles often relies on the electrophilic nature of the thiocyanate carbon or sulfur atom, making it susceptible to attack by nucleophiles, which initiates the ring-forming process.

Mechanistic Studies of 4-Thiocyanatobenzoic Acid Transformations

The transformation of 4-thiocyanatobenzoic acid into heterocyclic compounds, particularly benzothiazoles, involves a series of well-understood mechanistic steps. The reaction with o-aminothiophenol to form a benzothiazole ring is a classic example of condensation and cyclization chemistry. researchgate.netorganic-chemistry.org

The plausible mechanism for the formation of 2-substituted benzothiazoles from an aryl thiocyanate and an o-aminothiophenol can be outlined as follows:

Nucleophilic Attack: The reaction likely initiates with the nucleophilic amino group of o-aminothiophenol attacking the electrophilic carbon atom of the thiocyanate group (-S-C≡N) in 4-thiocyanatobenzoic acid.

Intermediate Formation: This attack forms a tetrahedral intermediate.

Intramolecular Cyclization: Subsequently, an intramolecular nucleophilic attack occurs. The sulfur atom of the thiophenol moiety attacks the imine carbon formed after the initial reaction, leading to the closure of the five-membered thiazole (B1198619) ring. chemrxiv.org

Aromatization: The final step involves the elimination of a small molecule (such as hydrogen cyanide or a related species) and subsequent aromatization to yield the stable benzothiazole ring system. chemrxiv.org

This cascade process, often promoted by acidic or thermal conditions, is an efficient method for constructing the benzothiazole scaffold. nih.gov The reactivity of the thiocyanate group is crucial; it acts as an electrophilic center that, upon reaction, facilitates the subsequent ring-closing event. Studies on related compounds, such as 2-nitro-5-thiocyanatobenzoic acid (NTCB), have shown that the thiocyanate group is highly reactive towards nucleophiles like cysteine residues, further supporting the proposed nucleophilic attack mechanism. nih.govmdpi.com The electron-withdrawing nature of the parent benzoic acid ring can further influence the electrophilicity of the thiocyanate carbon, thereby affecting the reaction kinetics.

Advanced Applications of 4 Thiocyanatobenzoic Acid in Organic Synthesis and Materials Science Research

Role as a Precursor in Complex Molecule Synthesis

4-Thiocyanatobenzoic acid is a versatile bifunctional molecule that has garnered significant attention in the field of organic synthesis. Its unique structure, featuring both a carboxylic acid group and a reactive thiocyanate (B1210189) moiety, allows it to serve as a valuable starting material for the construction of a wide array of complex organic molecules. The presence of these two distinct functional groups enables sequential or orthogonal chemical transformations, providing a powerful tool for synthetic chemists.

Intermediate in the Synthesis of Functionalized Organic Scaffolds.

The reactivity of the thiocyanate group makes 4-thiocyanatobenzoic acid an excellent precursor for the synthesis of various functionalized organic scaffolds, particularly those containing sulfur and nitrogen heterocycles. The reaction of benzoic acid compounds with ammonium (B1175870) thiocyanate and bromine in glacial acetic acid is a known method to produce 4-thiocyanatobenzoic acid. researchgate.net This compound can then be utilized in subsequent reactions; for instance, it can be treated with o-aminothiophenol and carbon disulfide to synthesize benzothiazole (B30560) derivatives. researchgate.net

A significant area of application for derivatives of 4-thiocyanatobenzoic acid, such as 2-nitro-5-thiocyanatobenzoic acid (NTCB), is in the field of protein and peptide chemistry. scientific.netnih.govmetu.edu.trcmu.edursc.orgdiva-portal.orgutwente.nlmorressier.comuobaghdad.edu.iqnih.govunb.canih.govacs.orggoogle.com NTCB is widely used for the selective cyanylation of cysteine residues in proteins. scientific.netnih.govmetu.edu.trcmu.edursc.orgdiva-portal.orgutwente.nlmorressier.comuobaghdad.edu.iqnih.govunb.canih.govacs.orggoogle.com This reaction forms an S-cyano-cysteine, which can then undergo cleavage under specific conditions, allowing for site-specific fragmentation of proteins. nih.govnih.gov This process is invaluable for protein sequencing and for identifying post-translational modifications.

Furthermore, the S-cyano-cysteine intermediate can be induced to undergo β-elimination to form dehydroalanine (B155165). metu.edu.trnih.gov Dehydroalanine is a reactive Michael acceptor that can be further functionalized with various nucleophiles, enabling the introduction of a wide range of modifications into proteins. metu.edu.tr This strategy has been employed in the synthesis of ubiquitin and ubiquitin-like proteins with C-terminal dehydroalanine residues, which are useful probes for studying ubiquitination pathways. metu.edu.tr The cyanocysteine-mediated ligation reaction is also a key step in the backbone cyclization of proteins, a strategy used to enhance their stability. rsc.org

Table 1: Applications of 4-Thiocyanatobenzoic Acid Derivatives in the Synthesis of Functionalized Scaffolds

| Derivative | Application | Resulting Scaffold/Modification | Reference |

| 4-Thiocyanatobenzoic acid | Reaction with o-aminothiophenol | Benzothiazole derivatives | researchgate.net |

| 2-Nitro-5-thiocyanatobenzoic acid (NTCB) | Cyanylation of cysteine residues | S-cyano-cysteine | scientific.netnih.gov |

| 2-Nitro-5-thiocyanatobenzoic acid (NTCB) | Cleavage at cysteine residues | Peptide fragments for sequencing | nih.gov |

| 2-Nitro-5-thiocyanatobenzoic acid (NTCB) | Elimination from S-cyano-cysteine | Dehydroalanine residue | metu.edu.tr |

| 2-Nitro-5-thiocyanatobenzoic acid (NTCB) | Cyanocysteine-mediated ligation | Cyclized proteins | rsc.org |

Applications in the Synthesis of Dyes and Advanced Pigments.

Azo dyes, characterized by the -N=N- chromophore, represent a large and important class of synthetic colorants. unb.canih.govcuhk.edu.hk The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. unb.canih.gov While direct use of 4-thiocyanatobenzoic acid in this process is not extensively documented, its chemical structure makes it a viable precursor to the necessary aromatic amines. For example, 4-aminobenzoic acid is a well-known starting material for the synthesis of azo dyes. rsc.orguobaghdad.edu.iqijisrt.comuobaghdad.edu.iqnih.govgoogle.com It is plausible that 4-thiocyanatobenzoic acid could be chemically converted to 4-aminobenzoic acid or a derivative thereof, which could then be used in the synthesis of azo dyes.

A more direct link can be found in the synthesis of benzothiazole-based azo dyes. scholarsresearchlibrary.com In this process, a benzothiazole derivative is first synthesized from p-aminobenzoic acid and 2-aminothiophenol. scholarsresearchlibrary.com The resulting aminobenzothiazole is then diazotized and coupled with various naphthoic acid derivatives to produce a range of acid dyes. scholarsresearchlibrary.com Given that 4-thiocyanatobenzoic acid is a precursor to benzothiazoles, this provides a clear pathway for its incorporation into the synthesis of advanced pigments. researchgate.net The general scheme for the synthesis of an azo dye from an aromatic amine involves reaction with a nitrite (B80452) source in an acidic medium to form a diazonium salt, which is then reacted with a coupling component. nih.gov

Contributions to Materials Science Research

The unique electronic and chemical properties of the thiocyanate group, along with the ability of the carboxylic acid to anchor to surfaces or participate in polymerization, make 4-thiocyanatobenzoic acid a compound of interest in materials science.

Development of New Materials with Specific Properties (e.g., Conductivity, Optical Properties).

The development of conductive polymers is a major area of materials science research. Polythiophene and its derivatives are a well-studied class of conductive polymers due to their good electrochemical activity and environmental stability. scientific.netmetu.edu.trcmu.edumdpi.com The conductivity in these materials arises from the delocalized π-electrons along the polymer backbone. The synthesis of these polymers can be achieved through chemical or electrochemical oxidation of thiophene (B33073) monomers. scientific.netgoogle.com While not a direct polymerization of 4-thiocyanatobenzoic acid, the study of thiophene-based polymers provides a framework for how sulfur-containing aromatic compounds can be used to create conductive materials. For example, poly(3-thiophenezoic acid) has been synthesized and characterized. scientific.net The incorporation of ammonium thiocyanate into polymer matrices like polyvinyl alcohol-methylcellulose has also been shown to increase ionic conductivity. google.com

In terms of optical properties, derivatives of 4-thiocyanatobenzoic acid show potential for applications in nonlinear optics. For instance, nitro-substituted thiophenes are being investigated for their use in creating highly sensitive, nonlinear optical polymeric materials. researchgate.net The thiocyanate group itself is a useful vibrational probe in infrared (IR) spectroscopy. researchgate.netresearchgate.net Its C≡N stretching vibration appears in a region of the IR spectrum that is relatively free from other interfering absorptions, making it a sensitive reporter of the local environment. researchgate.net This property can be exploited to study solvent dynamics and site-specific changes at interfaces. researchgate.net

Table 2: Conductivity of Selected Thiophene-Based Polymers

| Polymer | Monomer(s) | Synthesis Method | Conductivity | Reference |

| Poly(3-thiophenezoic acid) (PTPA) | 3-Thiophenezoic acid | Chemical oxidation | - | scientific.net |

| Copolymer of BTP and TPA | 3-Bromothiophene (BTP) and 3-Thiophenezoic acid (TPA) | Chemical oxidation | - | scientific.net |

| Poly(3,3′-dimethyl-2,2′-bithiophene) (PDMeBTh) | 3,3′-Dimethyl-2,2′-bithiophene | Electrochemical oxidation | - | mdpi.com |

| Poly(3-alkylthiophene)s (PATs) | 3-Alkylthiophene | Chemical oxidation with FeCl₃ | Up to 1000 S/cm | cmu.edu |

Surface Functionalization and Interface Chemistry.

4-Thiocyanatobenzoic acid is an excellent candidate for the functionalization of surfaces, particularly metals like gold. This is due to the strong affinity of sulfur-containing compounds for gold, which leads to the formation of highly ordered self-assembled monolayers (SAMs). diva-portal.orguh.eduacs.orgaip.orgconicet.gov.ar The thiocyanate group can act as a precursor to a thiol group, which is the typical anchoring group for forming SAMs on gold. The formation of these monolayers is a spontaneous process that results in a densely packed, oriented film of molecules on the substrate surface. diva-portal.org

The carboxylic acid terminus of 4-thiocyanatobenzoic acid provides a versatile handle for further chemical modification of the surface. nih.govutwente.nlmorressier.comstrath.ac.ukacs.org Once the SAM is formed, the exposed carboxylic acid groups can be used to attach a wide variety of other molecules, including biomolecules like peptides and proteins, through standard coupling chemistries. morressier.comstrath.ac.uk This allows for the creation of tailored surfaces with specific chemical and biological properties. For example, carboxylic acid-terminated SAMs have been used to create microarrays for the recognition of biomolecules. strath.ac.uk The ability to control the surface chemistry at the molecular level is crucial for applications in biosensors, biocompatible coatings, and molecular electronics. The structure and stability of SAMs formed from aromatic thiols on gold have been extensively studied, providing a solid foundation for the use of molecules like 4-thiocyanatobenzoic acid in this area. uh.educonicet.gov.ar

Spectroscopic and Advanced Analytical Characterization in Research of 4 Thiocyanatobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-thiocyanatobenzoic acid in solution. Both ¹H NMR and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 4-thiocyanatobenzoic acid typically exhibits signals in the aromatic region, corresponding to the protons on the benzene (B151609) ring. Due to the substitution pattern, the aromatic protons are chemically non-equivalent and often appear as a set of doublets. The exact chemical shifts can vary slightly depending on the solvent used. For instance, in a deuterated solvent like DMSO-d₆, the aromatic protons would be expected to resonate at specific ppm values, reflecting the electron-withdrawing nature of both the carboxylic acid and thiocyanate (B1210189) groups. plos.orgplos.org The acidic proton of the carboxyl group is also observable, usually as a broad singlet at a downfield chemical shift, although its position and visibility can be affected by the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides further structural confirmation by identifying all the unique carbon atoms in the molecule. indianjournal.net The spectrum will show distinct signals for the carboxyl carbon, the carbon atom of the thiocyanate group, and the four different aromatic carbons. The chemical shifts of these carbons are influenced by the electronegativity of the attached functional groups and their position on the aromatic ring. oregonstate.edulibretexts.org The carbonyl carbon of the carboxylic acid typically appears at a downfield shift (around 165-190 ppm), while the carbon of the thiocyanate group has a characteristic chemical shift in the range of 110-120 ppm. oregonstate.edulibretexts.org The aromatic carbons will have shifts in the approximate range of 125-170 ppm. oregonstate.edu

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | Varies (Aromatic region) | Doublets | Aromatic protons |

| ¹H | Varies (Downfield) | Broad Singlet | Carboxylic acid proton |

| ¹³C | 165 - 190 | Singlet | Carboxyl carbon (C=O) |

| ¹³C | 125 - 170 | Singlets | Aromatic carbons |

| ¹³C | 110 - 120 | Singlet | Thiocyanate carbon (-SCN) |

Note: Specific chemical shifts can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in 4-thiocyanatobenzoic acid by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy:

The IR spectrum of 4-thiocyanatobenzoic acid displays characteristic absorption bands that confirm the presence of its key functional groups. lp.edu.ua A strong, sharp absorption band is typically observed in the region of 2150-2160 cm⁻¹ due to the C≡N stretching vibration of the thiocyanate group. lp.edu.uauni-hamburg.de The carboxylic acid group gives rise to a broad O-H stretching band, usually in the range of 2500-3300 cm⁻¹, and a strong C=O stretching band around 1700 cm⁻¹. The aromatic ring will also show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy:

Raman spectroscopy also provides valuable information about the vibrational modes of the molecule. The thiocyanate C≡N stretch is typically a strong and sharp band in the Raman spectrum as well, often observed around 2100-2170 cm⁻¹. researchgate.net Raman spectroscopy can be particularly useful for observing symmetric vibrations and vibrations of non-polar bonds that may be weak or absent in the IR spectrum. The aromatic ring vibrations are also readily observed in the Raman spectrum.

| Vibrational Mode | Typical IR Absorption (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| C≡N Stretch (Thiocyanate) | 2150 - 2160 | 2100 - 2170 |

| C=O Stretch (Carboxylic Acid) | ~1700 | Variable |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Strong |

| Aromatic C-H Stretch | >3000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of 4-thiocyanatobenzoic acid and for gaining insight into its structure through analysis of its fragmentation patterns. The molecular weight of 4-thiocyanatobenzoic acid (C₈H₅NO₂S) is approximately 179.19 g/mol . nih.gov

In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to this mass would be expected. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ or other adducts may be observed. The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for 4-thiocyanatobenzoic acid could involve the loss of the carboxyl group (-COOH), the thiocyanate group (-SCN), or other smaller neutral molecules, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of 4-thiocyanatobenzoic acid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A successful crystallographic analysis would yield a detailed structural model, showing the planar benzene ring and the geometries of the attached carboxylic acid and thiocyanate functional groups. It would also reveal how the molecules pack in the crystal lattice, which is often governed by hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimers or extended networks. This information is crucial for understanding the solid-state properties of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for assessing the purity of 4-thiocyanatobenzoic acid samples and for monitoring the progress of chemical reactions involving this compound. nih.gov

For purity assessment, a sample of 4-thiocyanatobenzoic acid is dissolved in a suitable solvent and injected into the HPLC system. The compound is then separated from any impurities on a stationary phase (e.g., a C18 column) by a mobile phase. mdpi.com The retention time of the main peak corresponding to 4-thiocyanatobenzoic acid is characteristic under specific chromatographic conditions (e.g., mobile phase composition, flow rate). The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of the sample's purity. sigmaaldrich.comsigmaaldrich.com

In reaction monitoring, small aliquots of a reaction mixture are periodically analyzed by HPLC to track the consumption of starting materials and the formation of products, including 4-thiocyanatobenzoic acid. This allows for the optimization of reaction conditions and the determination of reaction completion.

Future Research Trajectories for 4 Thiocyanatobenzoic Acid

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes to 4-thiocyanatobenzoic acid and its analogs is a crucial area for future research. Traditional methods for the synthesis of aryl thiocyanates often involve harsh reagents and produce significant waste. Modern synthetic chemistry is increasingly focused on "green" and sustainable practices, which can and should be applied to the production of this compound.

Future investigations should prioritize the following:

Metal-Free C-H Bond Thiocyanation: Research into the direct thiocyanation of the C-H bond of benzoic acid using metal-free catalysts is a promising avenue. jchemlett.com This approach, utilizing reagents like ammonium (B1175870) thiocyanate (B1210189), offers high atom economy and avoids the use of toxic metal catalysts, leading to a more sustainable process. jchemlett.com

Photochemical and Electrochemical Synthesis: The use of light or electrical energy to drive the thiocyanation reaction is another green alternative. nih.gov These methods can often be performed under mild conditions without the need for chemical oxidants, reducing the environmental impact. nih.gov

Hydroalcoholic Media: Exploring the synthesis of 4-thiocyanatobenzoic acid in hydroalcoholic media presents an opportunity to reduce the reliance on volatile organic solvents. rsc.org Such "on-water" or in-water methodologies can lead to faster reaction times and simpler work-up procedures. rsc.org

Repurposing of Byproducts: A circular economy approach could be adopted where byproducts from reactions involving aryl thiocyanates are recycled. For instance, diaryl disulfide byproducts can be efficiently repurposed as substrates for the sustainable synthesis of aryl thiocyanates. researchgate.net

A reported method for the synthesis of thiocyanates from substituted benzoic acids involves dissolving the benzoic acid and ammonium thiocyanate in glacial acetic acid, followed by the dropwise addition of bromine in acetic acid while maintaining a low temperature. indianjournal.net

Development of Advanced Derivatives for Specific Chemical Reactions

The inherent reactivity of both the carboxylic acid and thiocyanate groups in 4-thiocyanatobenzoic acid makes it an excellent starting material for the synthesis of advanced derivatives with tailored properties for specific chemical applications.

Future research in this area should focus on:

Heterocyclic Synthesis: The thiocyanate group can serve as a precursor for the construction of various sulfur- and nitrogen-containing heterocycles. For example, 4-thiocyanatobenzoic acid can be used to synthesize benzoxazole (B165842) derivatives, which are known to possess a range of biological activities. indianjournal.net The resulting benzoxazole compounds can then be used as ligands to form transition metal complexes with potential applications in catalysis and materials science. indianjournal.net

Pharmaceutical Intermediates: The development of derivatives of 4-thiocyanatobenzoic acid as key intermediates in the synthesis of pharmaceuticals is a significant area of interest. A patent has described the synthesis of methyl 4-amino-2-methoxy-5-thiocyanatobenzoate, which serves as an important intermediate for the antipsychotic drug amisulpride. google.com

Probes for Chemical Biology: By analogy with the well-studied 2-nitro-5-thiocyanatobenzoic acid (NTCB), derivatives of 4-thiocyanatobenzoic acid could be developed as probes for studying biological systems. acs.org These derivatives could be designed to react specifically with certain biomolecules, allowing for their detection and characterization.

| Derivative Type | Potential Application | Reference |

| Benzoxazoles | Antimicrobial and anticancer agents, ligands for metal complexes | indianjournal.net |

| Substituted Benzoic Acid Esters | Pharmaceutical intermediates | google.com |

| Bio-orthogonal Probes | Labeling and tracking of biomolecules | acs.orgrsc.org |

Integration into Emerging Fields of Chemical Biology and Nanotechnology

The unique properties of 4-thiocyanatobenzoic acid and its derivatives make them attractive candidates for integration into the rapidly advancing fields of chemical biology and nanotechnology.

Key research directions include:

Protein Modification and Ligation: Drawing inspiration from the extensive use of 2-nitro-5-thiocyanatobenzoic acid (NTCB) in chemical biology, 4-thiocyanatobenzoic acid derivatives could be employed for the site-specific modification of proteins. mdpi.comnih.gov The thiocyanate group can react with cysteine residues to form a labile S-cyano-cysteine, which can then be used to generate dehydroalanine (B155165) for further modifications or to cleave the protein at specific sites. mdpi.comnih.govresearchgate.net This would be a valuable tool for protein engineering and the synthesis of proteins with post-translational modifications. mdpi.com

Development of Bioconjugates: The carboxylic acid group provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, affinity tags, or drug molecules. This would allow for the creation of sophisticated bioconjugates for applications in diagnostics and targeted therapy. rsc.org

Nanoparticle Functionalization: The bifunctional nature of 4-thiocyanatobenzoic acid makes it an ideal ligand for the surface functionalization of nanoparticles. google.comnih.gov The thiocyanate or a derived thiol group could bind to the nanoparticle surface, while the carboxylic acid group could be used to attach biomolecules, such as peptides or antibodies, for targeted delivery or sensing applications. google.comresearchgate.net This opens up possibilities for creating novel nanomaterials for bioimaging, diagnostics, and drug delivery. nih.gov

Deeper Mechanistic Understanding of its Reactivity in Complex Systems

A thorough understanding of the reaction mechanisms of 4-thiocyanatobenzoic acid and its derivatives in complex chemical and biological systems is paramount for their effective application.

Future mechanistic studies should address:

Reactivity with Biomolecules: Detailed kinetic and mechanistic studies of the reaction of 4-thiocyanatobenzoic acid derivatives with specific amino acid residues, particularly cysteine, are needed. researchgate.net This includes identifying potential side reactions, such as the formation of dehydroalanine or carbamylation, which have been observed with the related NTCB. researchgate.net Understanding these competing pathways is crucial for optimizing reaction conditions for specific outcomes. researchgate.net

Influence of the Benzoic Acid Moiety: The electronic and steric effects of the para-substituted carboxylic acid group on the reactivity of the thiocyanate functionality need to be systematically investigated. This will provide insights into how to tune the reactivity of the molecule for different applications.

Behavior in Complex Mixtures: The reactivity and stability of 4-thiocyanatobenzoic acid and its derivatives in complex biological media, such as cell lysates or in living cells, need to be explored. This will be essential for the development of reliable probes and therapeutic agents. acs.org

Computational Modeling: Theoretical calculations can complement experimental studies by providing insights into reaction pathways, transition states, and the electronic structure of intermediates. scispace.com This can aid in the rational design of new derivatives with desired reactivity profiles.

A deeper mechanistic understanding will ultimately enable the more precise and effective use of 4-thiocyanatobenzoic acid in a wide range of chemical and biological applications.

Q & A

Q. How should researchers address clustered data (e.g., repeated measurements) in dose-response studies of 4-thiocyanatobenzoic acid?

- Methodological Answer : Apply mixed-effects models to account for nested data structures (e.g., multiple replicates per batch). Use software like R (lme4 package) to partition variance between experimental batches and biological variability . Report 95% confidence intervals for IC₅₀ values to quantify uncertainty .

Q. What statistical methods are appropriate for analyzing correlations between 4-thiocyanatobenzoic acid exposure and biomarker changes?

- Methodological Answer : Use Spearman’s rank correlation for non-normal data or partial least squares regression (PLSR) to handle multicollinearity in metabolomic datasets. Adjust for covariates (e.g., age, diet) using multivariate ANOVA .

Experimental Design Guidelines

Q. How can researchers minimize bias when testing 4-thiocyanatobenzoic acid in animal models?

Q. What protocols ensure reproducibility in synthesizing 4-thiocyanatobenzoic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.